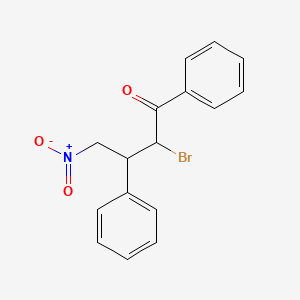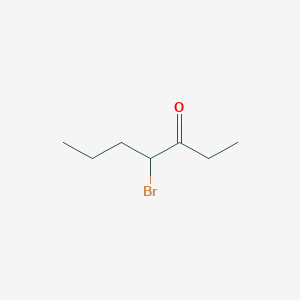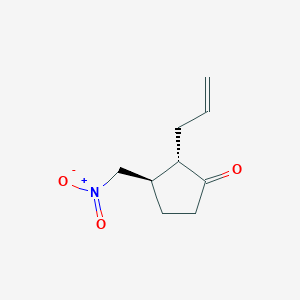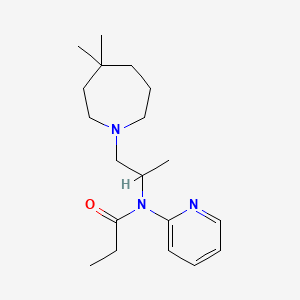![molecular formula C9H15N7 B14632665 {4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide CAS No. 53736-40-6](/img/structure/B14632665.png)
{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide typically involves multiple steps. One common method is the alkylation of ammonia, which leads to the formation of primary amines. These primary amines can then undergo further reactions to form the desired triazine derivative . Another method involves the reduction of nitriles or amides to produce the necessary amine intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic reduction and reductive amination are commonly employed in industrial settings to produce amines, which are then used to synthesize the triazine derivative .
Análisis De Reacciones Químicas
Types of Reactions
{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, reducing agents like lithium aluminum hydride, and oxidizing agents. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different triazine derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The exact mechanism of action of {4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives such as:
- Methylamine (CH3NH2)
- Ethylamine (CH3CH2NH2)
- Propylamine (CH3CH2CH2NH2)
Uniqueness
What sets {4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide apart from these similar compounds is its unique combination of functional groups and structural features
Propiedades
Número CAS |
53736-40-6 |
|---|---|
Fórmula molecular |
C9H15N7 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C9H15N7/c1-4-11-7-14-8(12-5-10)16-9(15-7)13-6(2)3/h6H,4H2,1-3H3,(H3,11,12,13,14,15,16) |
Clave InChI |
PESYQPHJOFQOQE-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)NC(C)C)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)


![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)





![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

